molecular formula C9H11NO B8795141 2-Methyl-2,3-dihydro-1H-indol-4-ol CAS No. 849148-80-7

2-Methyl-2,3-dihydro-1H-indol-4-ol

Cat. No. B8795141
M. Wt: 149.19 g/mol
InChI Key: XOJUZGWOQMIMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2,3-dihydro-1H-indol-4-ol is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
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properties

CAS RN

849148-80-7

Product Name

2-Methyl-2,3-dihydro-1H-indol-4-ol

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-methyl-2,3-dihydro-1H-indol-4-ol

InChI

InChI=1S/C9H11NO/c1-6-5-7-8(10-6)3-2-4-9(7)11/h2-4,6,10-11H,5H2,1H3

InChI Key

XOJUZGWOQMIMHK-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(N1)C=CC=C2O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.35 g of sodium cyanoborohydride are gradually added to a solution of 1 g of 4-hydroxy-2-methylindole in 35 ml of acetic acid under argon cooled to a temperature of about 14° C. The reaction mixture is stirred at a temperature of about 14° C. for 15 minutes, and is then allowed to warm up to ambient temperature. After 1.5 hours, the reaction mixture is treated with 15 ml of water, stirred at ambient temperature for 1 hour, and then concentrated to dryness under reduced pressure. The residue is taken up in 75 ml of ethyl acetate and then treated with 60 ml of a saturated sodium hydrogen carbonate solution. After stirring for 1 hour and then settling out, the organic phase is separated and the aqueous phase is extracted with 50 ml of ethyl acetate. The organic phases are combined, washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and then concentrated to dryness under reduced pressure. The residue is purified on a 70 g cartridge of 15-40 μm silica, elution being carried out with an 80/20 v/v cyclohexane/ethyl acetate mixture, with a flow rate of 80 ml/min. 0.87 g of 4-hydroxy-2-methylindoline is thus obtained in the form of a yellow oil, the characteristics of which are the following:
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

750 mg of sodium cyanoborohydride are gradually added to a solution of 1 g of 4,5-difluoro-2-methylindole in 20 ml of acetic acid under argon cooled to a temperature of about 5° C. The reaction mixture is stirred at ambient temperature for 3 hours and 5 ml of water are added. The mixture is then concentrated under reduced pressure and the residue is taken up in ethyl acetate, then treated with 60 ml of a saturated sodium hydrogen carbonate solution. After stirring for 1 hour and then settling out, the organic phase is separated and the aqueous phase is extracted with 50 ml of ethyl acetate. The organic phases are combined, washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and then concentrated to dryness under reduced pressure. The residue is purified by silica gel chromatography, elution being carried out with an 80/20 v/v heptane/ethyl acetate mixture. 0.37 g of 4-hydroxy-2-methylindoline is thus obtained in the form of a yellow oil, the characteristics of which are the following:
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

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